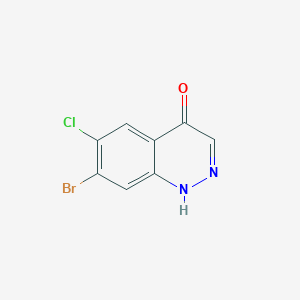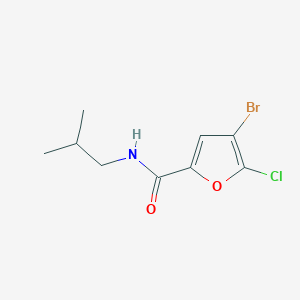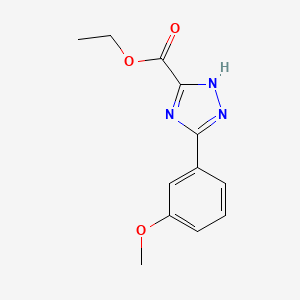
7-Bromo-6-chlorocinnolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-chlorocinnolin-4-ol is a halogenated derivative of cinnoline, a heterocyclic aromatic organic compound The compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, and a hydroxyl group at the 4th position on the cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chlorocinnolin-4-ol typically involves the halogenation of cinnoline derivatives. One common method includes the bromination and chlorination of cinnoline-4-ol. The reaction conditions often involve the use of bromine and chlorine sources in the presence of a suitable solvent and catalyst to achieve regioselective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-6-chlorocinnolin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
7-Bromo-6-chlorocinnolin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-chlorocinnolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-6-chloroquinazolin-4(3H)-one: Another halogenated heterocyclic compound with similar structural features.
7-Bromo-4-chloro-1H-indazol-3-amine: A related compound used in the synthesis of pharmaceutical intermediates.
Uniqueness
7-Bromo-6-chlorocinnolin-4-ol is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and hydroxyl groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C8H4BrClN2O |
|---|---|
Peso molecular |
259.49 g/mol |
Nombre IUPAC |
7-bromo-6-chloro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)3-11-12-7/h1-3H,(H,12,13) |
Clave InChI |
ZTEABWDIXUPWDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Br)NN=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796524.png)







![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)

